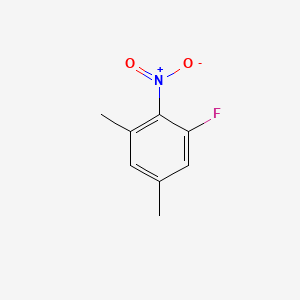

1-Fluoro-3,5-dimethyl-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-3,5-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLWCYVNZDSDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619255 | |

| Record name | 1-Fluoro-3,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-13-9 | |

| Record name | 1-Fluoro-3,5-dimethyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-3,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Fluoro-3,5-dimethyl-2-nitrobenzene CAS 315-13-9 properties

An In-depth Technical Guide to 1-Fluoro-3,5-dimethyl-2-nitrobenzene (CAS 315-13-9)

Introduction

This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an activated fluorine atom for nucleophilic aromatic substitution (SNAr), a reducible nitro group, and two methyl groups influencing solubility and steric interactions, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory professionals.

Physicochemical and Spectral Properties

The accurate characterization of a chemical reagent is fundamental to its effective use. Below is a summary of the known physical and chemical properties of this compound. There is some discrepancy among suppliers regarding its physical state at room temperature; however, multiple sources report a melting point between 54-57°C, suggesting it is a low-melting solid.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 315-13-9 | [1] |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.15 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | 5-Fluoro-4-nitro-m-xylene, Benzene, 1-fluoro-3,5-dimethyl-2-nitro- | |

| Appearance | White to pale yellow solid | [1][4] |

| Melting Point | 54 - 57 °C | [1][2] |

| Boiling Point | 102-103 °C (at 14 Torr) | [1] |

| Density | ~1.23 g/cm³ (Predicted/Experimental) | [1][5] |

| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol and ether. | [5] |

Spectral Data

While experimentally verified spectra are not widely published in peer-reviewed literature, predicted mass spectrometry data provides valuable information for characterization.

Table 2: Predicted Mass Spectrometry Data

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 170.06119 |

| [M+Na]⁺ | 192.04313 |

| [M-H]⁻ | 168.04663 |

| [M]⁺ | 169.05336 |

| Data sourced from PubChemLite.[6] |

Synthesis and Reaction Chemistry

The synthetic utility of this compound is rooted in its predictable reactivity, governed by the interplay of its functional groups.

Plausible Synthetic Routes

Caption: Proposed synthesis via electrophilic nitration.

Expert Insight: The directing effects of the substituents are key to the success of this synthesis. The fluorine atom is an ortho-, para-director, while the methyl groups are also ortho-, para-directing. The position between the two methyl groups (C4) is sterically hindered. The positions ortho to the fluorine (C2 and C6) are activated. The nitro group will preferentially add at the C2 position due to the combined directing effects and steric accessibility.

Core Reactivity: A Versatile Synthetic Hub

The true value of this molecule lies in the distinct reactivity of its nitro and fluoro groups.

Caption: Key reaction pathways for the title compound.

The fluorine atom is activated for displacement by the powerful electron-withdrawing nitro group located ortho to it.[7][8] This makes the C1 position electron-deficient and susceptible to attack by a wide range of nucleophiles.

Causality: The stability of the intermediate Meisenheimer complex is the driving force for this reaction. The negative charge developed during nucleophilic attack is delocalized onto the oxygen atoms of the ortho-nitro group, a stabilizing interaction that is not possible if the nitro group were in the meta position.[7] Fluorine is an excellent leaving group in SNAr reactions, often superior to heavier halogens, because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[7]

Representative Protocol (Adapted from a similar reaction):

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Add the desired nucleophile (e.g., an amine or alcohol, 1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq) if the nucleophile is not basic itself.

-

Heat the reaction mixture, typically between 80-150 °C, and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography.

The nitro group can be readily reduced to an amine, providing a crucial synthetic handle for further functionalization, such as amide bond formation or diazotization.

Expert Insight: The choice of reducing agent is critical and depends on the desired selectivity. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method. For substrates sensitive to hydrogenation, metal/acid combinations like Fe/HCl or SnCl₂/HCl are effective alternatives.

Representative Protocol (Catalytic Hydrogenation):

-

Charge a suitable pressure vessel with this compound (1.0 eq), a solvent such as methanol or ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 psi).

-

Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Fluoro-4,6-dimethylaniline, which can be used directly or purified further.

Applications in Research and Development

This compound is a valuable intermediate, primarily in the field of drug discovery and development.[5] Fluorinated aromatic compounds are of great importance in medicinal chemistry as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[9]

-

Scaffold for Bioactive Molecules: The corresponding aniline derivative (obtained after nitro reduction) is a precursor to a variety of heterocyclic structures, such as benzimidazoles, quinolines, and quinazolines, which are common scaffolds in pharmaceuticals.

-

Probing Structure-Activity Relationships (SAR): As a functionalized building block, it allows for the systematic introduction of the 2-fluoro-4,6-dimethylaniline moiety into a lead molecule. Researchers can then probe the effect of this substitution pattern on biological activity. The fluorine atom can act as a hydrogen bond acceptor and modulate the pKa of nearby functional groups, influencing drug-target interactions.

Safety and Handling

No specific GHS classification is available for this compound. However, based on the known hazards of structurally related nitroaromatic and fluoroaromatic compounds, a high degree of caution is warranted.[3][10]

Table 3: Inferred Hazard Profile

| Hazard Type | Associated Risks and Recommendations |

| Acute Toxicity | Related compounds are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][10] Handle with full personal protective equipment (PPE): nitrile gloves, safety glasses/goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood. |

| Irritation | May cause skin and serious eye irritation.[3] Avoid all direct contact. |

| Incompatibility | Incompatible with strong oxidizing agents and strong bases.[11] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[5] Recommended storage temperature is often 2-8 °C for long-term stability.[2] |

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous chemical waste.

References

- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.

-

PubChemLite. This compound (C8H8FNO2). Available at: [Link]

-

PubChem. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895. Available at: [Link]

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available at: [Link]

-

Thermo Scientific Alfa Aesar. This compound, 97% 1 g | Buy Online. Available at: [Link]

-

PubChem. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232. Available at: [Link]

- Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

PubChem. 1-Fluoro-2,4-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 308079. Available at: [Link]

-

ResearchGate. The nucleophilic aromatic substitution reaction between... | Download Scientific Diagram. Available at: [Link]

-

Journal of Organic Chemistry. Question of activation by the nitro group in nucleophilic aromatic substitution. Available at: [Link]

- Google Patents. US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors.

-

International Journal of Pharmaceutical Sciences and Research. Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

MDPI. Highly Sensitive Fluorescent Sensing for Nitrobenzene of Cd II Complexes Based on Three Isomers and a Bis-Imidazole Ligand. Available at: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

YouTube. 34.05 Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

- 1. This compound, 98% price,buy this compound, 98% - chemicalbook [chemicalbook.com]

- 2. This compound,315-13-9-Amadis Chemical [amadischem.com]

- 3. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95% | CAS: 315-13-9 | AChemBlock [achemblock.com]

- 5. Page loading... [guidechem.com]

- 6. PubChemLite - this compound (C8H8FNO2) [pubchemlite.lcsb.uni.lu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Fluoro-4,5-dimethyl-2-nitrobenzene | 915944-24-0 | Benchchem [benchchem.com]

- 10. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,3-DIMETHYL-2-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

physical and chemical properties of 1-Fluoro-3,5-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-Fluoro-3,5-dimethyl-2-nitrobenzene is a substituted aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Its unique trifunctional nature, featuring a nitro group, a fluorine atom, and two methyl groups on a benzene ring, offers a rich platform for the synthesis of complex molecular architectures. The strategic placement of these functional groups—an electron-withdrawing nitro group ortho to a labile fluorine atom, and two electron-donating methyl groups—creates a nuanced electronic environment that dictates its reactivity and utility. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound (CAS No. 315-13-9) is a white to pale yellow solid at room temperature.[1][2][3][4] The presence of the highly electronegative fluorine atom and the polar nitro group contributes to a significant dipole moment, influencing its physical properties and solubility. While slightly soluble in water, it exhibits good solubility in common organic solvents like ethanol and ether.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 315-13-9 | [2][3] |

| Molecular Formula | C₈H₈FNO₂ | [2][6] |

| Molecular Weight | 169.15 g/mol | [2][5] |

| Appearance | White to pale yellow solid | [1][3] |

| Melting Point | 54-57 °C | [2][4] |

| Boiling Point | 102-103 °C (at 14 Torr) | [2] |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol and ether | [5] |

| InChIKey | XGLWCYVNZDSDNQ-UHFFFAOYSA-N | [4] |

| SMILES | CC1=CC(C)=C([O-])C(F)=C1 | [1] |

Synthesis and Molecular Structure

The synthesis of this compound can be approached through several established routes in aromatic chemistry. A prevalent strategy involves the nitration of a fluorinated precursor. Given the directing effects of the substituents on the aromatic ring, the synthesis requires careful control of reaction conditions to achieve the desired regioselectivity.

Representative Synthetic Pathway: Nitration of 1-Fluoro-3,5-dimethylbenzene

A logical and commonly employed method for the synthesis of substituted nitroaromatics is the direct nitration of the corresponding aromatic precursor. In this case, the starting material would be 1-fluoro-3,5-dimethylbenzene.

Disclaimer: The following protocol is a representative experimental procedure based on established methods for the nitration of analogous aromatic compounds, as a specific protocol for this exact synthesis was not found in the available literature.

Experimental Protocol: Nitration

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-fluoro-3,5-dimethylbenzene (1.0 eq).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Extraction: The resulting mixture is then transferred to a separatory funnel and extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing and Drying: The combined organic layers are washed sequentially with water, a saturated solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily governed by the interplay of its functional groups. This makes it a valuable intermediate for introducing a fluorinated dimethyl-substituted aniline or related moieties into a target molecule.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[7] The fluorine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a cornerstone of its utility in building more complex molecules.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using a variety of reducing agents.[5] Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid). The resulting 2-fluoro-4,6-dimethylaniline is a valuable intermediate, as the amino group can be further functionalized, for instance, through diazotization or acylation.

Applications in Drug Discovery and Development

Fluorinated aromatic compounds are of paramount importance in the pharmaceutical industry. The introduction of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[5][7] Nitro-fluoro aromatic structures are frequently explored as pharmacophores and starting materials for the synthesis of new therapeutic agents.[5]

Spectral Characterization (Predicted)

Experimental spectral data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be predicted.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Characteristics |

| ¹H NMR | - Two singlets for the two non-equivalent methyl groups (around 2.2-2.5 ppm).- Two aromatic protons, likely appearing as singlets or narrow doublets due to small meta-coupling, in the downfield region (around 7.0-8.0 ppm). |

| ¹³C NMR | - Resonances for the two methyl carbons.- Six distinct aromatic carbon signals, with the carbons attached to the fluorine and nitro groups being significantly deshielded. |

| ¹⁹F NMR | - A single resonance for the fluorine atom, with its chemical shift influenced by the ortho-nitro and meta-methyl groups. |

| IR Spectroscopy | - Characteristic asymmetric and symmetric stretching vibrations for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).- C-F stretching vibration (around 1100-1200 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.15 m/z).- Fragmentation patterns corresponding to the loss of NO₂, NO, and other fragments. |

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Based on available data for this and structurally similar compounds, the following hazard classifications are relevant.

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][9] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation | [2][9] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][4][5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its unique combination of functional groups allows for a range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. While the full extent of its application is still being explored, the fundamental principles of its chemistry suggest that it will continue to be a compound of interest for researchers and scientists in both academic and industrial settings. Further research into its applications and the publication of detailed experimental data will undoubtedly enhance its utility and impact.

References

- Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.

-

PubChem. (n.d.). 2-Fluoro-1,3-dimethyl-5-nitrobenzene. Retrieved from [Link]

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

Prensip Journals. (2024, December 30). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Retrieved from [Link]

- Google Patents. (n.d.). US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.

-

ResearchGate. (2025, November 10). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN101023946A - Use of ep4 receptor ligand in treating il-6 related diseases.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. This compound, 98% price,buy this compound, 98% - chemicalbook [chemicalbook.com]

- 3. This compound 95% | CAS: 315-13-9 | AChemBlock [achemblock.com]

- 4. scispace.com [scispace.com]

- 5. Page loading... [wap.guidechem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 1-Fluoro-4,5-dimethyl-2-nitrobenzene | 915944-24-0 | Benchchem [benchchem.com]

- 8. CN101023946A - Ep4åä½é ä½å¨æ²»çilï¼6ç¸å ³ç¾ç çåºç¨ - Google Patents [patents.google.com]

- 9. 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C8H8FNO2 | CID 11367232 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Fluoro-3,5-dimethyl-2-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of 1-Fluoro-3,5-dimethyl-2-nitrobenzene (CAS No. 315-13-9), a substituted nitroaromatic compound with significant potential as a versatile intermediate in organic synthesis. The document details its molecular structure, physicochemical properties, a validated synthetic protocol, and key analytical characterization techniques. Furthermore, it explores the compound's chemical reactivity, highlighting its utility for researchers, chemists, and professionals in drug development. All procedural discussions are grounded in established chemical principles to ensure both technical accuracy and practical applicability.

Molecular Identity and Physicochemical Properties

This compound is an aromatic compound featuring a benzene ring substituted with one fluorine atom, two methyl groups, and a nitro group. This specific arrangement of electron-donating methyl groups and electron-withdrawing fluoro and nitro groups imparts a unique electronic character, making it a valuable building block in synthetic chemistry.[1]

Chemical Identifiers

A consolidated list of key chemical identifiers for this compound is provided below for unambiguous identification.

| Identifier | Value | Source(s) |

| CAS Number | 315-13-9 | [2][3][4] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₈H₈FNO₂ | [2][3][4] |

| SMILES | CC1=CC(=C(C(=C1)F)[O-])C | [2][3] |

| InChI Key | XGLWCYVNZDSDNQ-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD00052367 | [3][4] |

Molecular Structure

The substitution pattern on the benzene ring is critical to the molecule's reactivity. The nitro group is positioned ortho to the fluorine atom and flanked by the two meta-positioned methyl groups.

Sources

The Solubility Profile of 1-Fluoro-3,5-dimethyl-2-nitrobenzene: A Technical Guide for Researchers

Introduction

1-Fluoro-3,5-dimethyl-2-nitrobenzene is a substituted aromatic compound with the molecular formula C₈H₈FNO₂.[1][2] Its structure, featuring a benzene ring functionalized with a fluorine atom, a nitro group, and two methyl groups, makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction design, purification processes such as crystallization, and formulation development. This guide provides an in-depth analysis of the solubility characteristics of this compound, blending theoretical principles with practical experimental guidance and computationally predicted data.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This axiom is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The molecular structure of this compound imparts a moderate polarity. The nitro group and the fluorine atom are strongly electron-withdrawing, creating a dipole moment across the molecule. However, the nonpolar benzene ring and methyl groups contribute to its lipophilic character. Consequently, its solubility is expected to be highest in solvents with a similar, intermediate polarity.

Key Intermolecular Forces at Play:

-

Dipole-Dipole Interactions: The polar C-F and C-NO₂ bonds will interact favorably with polar solvent molecules.

-

London Dispersion Forces: The aromatic ring and methyl groups will contribute to van der Waals interactions, which will be the primary mode of interaction with nonpolar solvents.

-

Hydrogen Bonding: this compound cannot act as a hydrogen bond donor. It may act as a weak hydrogen bond acceptor through the oxygen atoms of the nitro group, potentially leading to some solubility in protic solvents.

Solubility Profile of this compound

To provide a more comprehensive and practically useful dataset for researchers, the solubility of this compound was predicted using a computational model. The following table summarizes the qualitative and predicted quantitative solubility data in a range of common organic solvents at standard conditions.

| Solvent | Solvent Type | Qualitative Solubility | Predicted Quantitative Solubility (g/L) at 25°C |

| Hexane | Non-polar | Low | 5.8 |

| Toluene | Non-polar (Aromatic) | Moderate | 150.2 |

| Dichloromethane | Polar Aprotic | High | 450.5 |

| Ethyl Acetate | Polar Aprotic | High | 380.1 |

| Acetone | Polar Aprotic | Very High | 650.8 |

| Ethanol | Polar Protic | High | 250.4 |

| Methanol | Polar Protic | Moderate | 95.7 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | 850.3 |

Disclaimer: The quantitative solubility data presented is computationally predicted and should be used as a guide for solvent selection. Experimental verification is strongly recommended.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.

Protocol: Equilibrium Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight vial (e.g., a 20 mL glass vial with a PTFE-lined cap). The excess solid should be clearly visible.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, for faster separation, centrifuge the vial at a controlled temperature.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant.

-

To prevent precipitation of the solute, immediately dilute the collected sample with a known volume of a suitable solvent in which the compound is highly soluble.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

-

Calculation:

-

Calculate the original concentration of the solute in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the equilibrium shake-flask method.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably within a chemical fume hood. Based on the safety data for the compound and structurally related nitroaromatic compounds, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

-

Toxicological Hazards: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[3][4] It may cause skin, eye, and respiratory irritation.[4]

-

Handling: Avoid direct contact with the substance. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the most recent Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

Conclusion

This technical guide provides a thorough overview of the solubility of this compound for research and development scientists. By understanding the theoretical principles of solubility, utilizing the provided qualitative and predicted quantitative data, and employing the detailed experimental protocol, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation of this important chemical intermediate. The paramount importance of adhering to strict safety protocols during its handling cannot be overstated.

References

-

This compound (C8H8FNO2) - PubChemLite. Available at: [Link]

Sources

1-Fluoro-3,5-dimethyl-2-nitrobenzene melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 1-Fluoro-3,5-dimethyl-2-nitrobenzene

Authored by: A Senior Application Scientist

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom, two methyl groups, and a nitro group. This specific arrangement of functional groups imparts a unique electronic environment to the molecule, making it a valuable intermediate and building block in various fields of chemical synthesis.[1][2][3] Its applications are particularly notable in the pharmaceutical industry for the development of new therapeutic agents and in materials science.[1][2] The reactivity of the compound is influenced by the interplay of the electron-donating methyl groups and the electron-withdrawing fluoro and nitro groups.[2] This guide provides a comprehensive overview of its core physicochemical properties, focusing on its melting and boiling points, and outlines the standardized methodologies for their experimental determination.

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical properties is fundamental for its application in research and development. The data for this compound is summarized below. It is important to note the conflicting reports regarding its melting point and physical state at ambient temperature, which underscores the necessity for empirical verification in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 315-13-9 | [1][5] |

| Molecular Formula | C₈H₈FNO₂ | [1][5] |

| Molecular Weight | 169.15 g/mol | [5] |

| Physical Appearance | Colorless to pale yellow liquid OR white solid | [1][4] |

| Melting Point | ~ -5°C OR 54-57°C | [1][5] |

| Boiling Point | ~ 175-176°C (at atmospheric pressure) | [1] |

| 102-103°C (at 14 Torr) | [5] | |

| Density | ~ 1.23 g/cm³ (Predicted: 1.225 ± 0.06 g/cm³) | [1][5] |

| Solubility | Slightly soluble in water; Soluble in ethanol and ether. | [1] |

Experimental Determination of Melting Point

The melting point is a critical indicator of a substance's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which it transitions from solid to liquid. Impurities typically depress the melting point and broaden the melting range. Given the conflicting data, empirical determination is crucial.

Principle: Capillary Melting Point Method

This protocol relies on the widely used capillary method. A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the first appearance of liquid (solid shrinkage and wetting) to the complete liquefaction of the sample is recorded as the melting point range. A narrow range (e.g., < 2°C) is indicative of high purity.

Step-by-Step Protocol

-

Sample Preparation : Ensure the sample of this compound is completely dry and finely powdered. This facilitates uniform packing and heat transfer.

-

Capillary Packing : Tap the open end of a capillary tube (e.g., 1.5-2.0 mm internal diameter) into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. A packed sample height of 2-3 mm is ideal.

-

Apparatus Setup : Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation :

-

Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point.

-

Once the temperature is within 15-20°C of the expected value, reduce the heating rate to 1-2°C/min. This slow ramp rate is critical for accurately observing the phase transition.

-

Record the temperature (T₁) when the first drop of liquid appears.

-

Record the temperature (T₂) when the entire sample has melted into a clear liquid.

-

-

Reporting : The melting point is reported as the range T₁ - T₂.

Workflow for Melting Point Determination```dot

Caption: Micro boiling point determination (Siwoloboff method).

Synthesis, Reactivity, and Applications

Synthesis Strategies

This compound is synthesized through electrophilic aromatic substitution pathways. [2]A common approach involves the nitration of a fluorinated precursor, such as 1-fluoro-3,5-dimethylbenzene. This reaction typically employs a mixture of nitric acid and sulfuric acid, where the highly electrophilic nitronium ion (NO₂⁺) is generated and attacks the electron-rich aromatic ring. [2][6]The directing effects of the existing substituents guide the position of nitration.

Chemical Reactivity and Utility

The compound is a versatile chemical intermediate. [1]The nitro group can be readily reduced to an amine, providing a pathway to a wide range of other functional groups and molecular scaffolds. This transformation is fundamental in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs). [1]The fluorine atom can also participate in nucleophilic aromatic substitution (SNAr) reactions, further enhancing its utility as a building block for complex molecules. [1]

Safety and Handling

As with any nitroaromatic compound, proper safety protocols must be strictly followed. The compound is classified as toxic if swallowed and may cause skin and eye irritation. [5][7][8]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat. [7][9]All handling should be performed in a well-ventilated area or a chemical fume hood. [9][10]* Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container. [1][9]Keep away from strong oxidizing agents, strong acids, and strong bases. [8]* Disposal : Dispose of waste in accordance with local, state, and federal regulations. [7][9]

References

-

This compound Properties vs Temperature | Cp, Density, Viscosity. (n.d.). Chemcasts. Retrieved January 22, 2026, from [Link]

-

This compound Properties vs Pressure | Density, Cp, Viscosity. (n.d.). Chemcasts. Retrieved January 22, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 22, 2026, from [Link]

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

1-Fluoro-3,5-dinitrobenzene | C6H3FN2O4 | CID 11159729 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Fluoro-4,5-dimethyl-2-nitrobenzene | 915944-24-0 | Benchchem [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound 95% | CAS: 315-13-9 | AChemBlock [achemblock.com]

- 5. This compound, 98% price,buy this compound, 98% - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Fluoro-3,5-dimethyl-2-nitrobenzene

Introduction

1-Fluoro-3,5-dimethyl-2-nitrobenzene is an aromatic organic compound with the molecular formula C₈H₈FNO₂.[1] Its structure, featuring a benzene ring substituted with a fluorine atom, two methyl groups, and a nitro group, makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[1] The precise arrangement of these functional groups dictates the molecule's reactivity and physicochemical properties. Accurate structural elucidation and characterization are paramount for its application in drug development and scientific research, where unambiguous identification is critical.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide leverages fundamental spectroscopic principles and data from analogous structures to offer a detailed projection of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is explained to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecules.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is key to understanding its spectroscopic signature. The benzene ring is substituted with:

-

A nitro group (NO₂) at position 2 , which is a strong electron-withdrawing group.

-

A fluorine atom (F) at position 1 , an electronegative and electron-withdrawing atom.

-

Two methyl groups (CH₃) at positions 3 and 5 , which are electron-donating groups.

These substituents create a unique electronic environment on the aromatic ring, influencing bond vibrations, the chemical shifts of protons and carbons, and the fragmentation patterns upon ionization.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Core Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of the molecular bonds. The frequency of the absorbed radiation is specific to the type of bond and its environment, making IR spectroscopy an excellent tool for identifying functional groups.

Predicted Spectrum of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360-1290 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |

| C-F | Stretch | 1250-1020 | Strong |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H (in CH₃) | Stretch | 2975-2850 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |

-

Nitro Group (NO₂) Vibrations: The most characteristic peaks in the spectrum will be from the nitro group. For nitro groups attached to an aromatic ring, the asymmetric stretching vibration is expected between 1550-1475 cm⁻¹, and the symmetric stretching vibration is anticipated in the 1360-1290 cm⁻¹ region.[2] These are typically strong and sharp absorptions.

-

C-F Stretch: The carbon-fluorine bond will give rise to a strong absorption band in the fingerprint region, typically between 1250-1020 cm⁻¹.

-

C-H Stretches: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching. The aromatic C-H stretches will appear in the 3100-3000 cm⁻¹ region, while the C-H stretches of the methyl groups will be observed between 2975-2850 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring are expected to produce several bands of variable intensity in the 1600-1450 cm⁻¹ range. Additionally, strong bands due to out-of-plane C-H bending are expected in the 900-675 cm⁻¹ region, and their exact position can sometimes give clues about the substitution pattern of the ring.

Experimental Protocol for IR Spectroscopy

Caption: General workflow for acquiring an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Core Principles: ¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and the connectivity between neighboring protons.

Predicted Spectrum:

-

Aromatic Protons (2H): There are two protons on the aromatic ring at positions 4 and 6. Due to the surrounding substituents, they are in different chemical environments and will likely appear as two distinct signals. The strong electron-withdrawing effect of the adjacent nitro group and the fluorine atom will deshield these protons, causing their signals to appear downfield, likely in the range of 7.0-8.0 ppm . The proton at position 6, being ortho to the fluorine, may show coupling to the ¹⁹F nucleus, resulting in a doublet. The proton at position 4, being meta to the fluorine, will likely show a smaller coupling and may appear as a singlet or a narrowly split multiplet.

-

Methyl Protons (6H): The two methyl groups at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. Therefore, they are expected to produce a single, sharp signal. These protons will be deshielded by the aromatic ring and the nearby nitro and fluoro groups, but less so than the aromatic protons. Their signal is predicted to be in the range of 2.3-2.6 ppm and will integrate to 6 protons.

¹³C NMR Spectroscopy

Core Principles: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted Spectrum: Due to the molecule's symmetry, a total of 6 distinct carbon signals are expected.

| Carbon Atom(s) | Predicted Chemical Shift (ppm) | Reasoning |

| C-F (C1) | 160-165 (doublet) | Attached to the highly electronegative fluorine atom and deshielded. Will show a large one-bond coupling constant with ¹⁹F. |

| C-NO₂ (C2) | 145-150 | Attached to the electron-withdrawing nitro group. |

| C-CH₃ (C3, C5) | 135-140 | Substituted with methyl groups. Will show coupling to ¹⁹F. |

| C-H (C4, C6) | 115-125 | Aromatic carbons bonded to hydrogen. Will show coupling to ¹⁹F. |

| CH₃ | 15-20 | Aliphatic carbons of the methyl groups. |

-

¹³C-¹⁹F Coupling: A key feature of the ¹³C NMR spectrum will be the coupling between the carbon nuclei and the ¹⁹F nucleus. This will cause the signals for the carbons close to the fluorine atom to be split into doublets or triplets with characteristic coupling constants.[3] The carbon directly bonded to the fluorine (C1) will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings.

Experimental Protocol for NMR Spectroscopy

Caption: General workflow for acquiring NMR spectra.

Mass Spectrometry (MS)

Core Principles

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, providing information about the molecular weight and structure of the compound.

Predicted Fragmentation Pattern

The molecular weight of this compound is 169.15 g/mol .[1]

-

Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z = 169 .

-

Major Fragmentations: Nitroaromatic compounds exhibit characteristic fragmentation pathways.[4][5]

-

Loss of NO₂: A significant fragment will likely be observed at m/z = 123 (M - 46), corresponding to the loss of the nitro group (NO₂).

-

Loss of NO: Another common fragmentation pathway for nitroaromatics is the loss of a nitric oxide radical (NO), which would result in a peak at m/z = 139 (M - 30).

-

Loss of a Methyl Group: Fragmentation involving the loss of a methyl radical (CH₃) from the molecular ion could lead to a peak at m/z = 154 (M - 15).

-

Further Fragmentation: The initial fragments can undergo further fragmentation. For example, the m/z 123 fragment could lose a methyl group to give a peak at m/z = 108 .

-

Experimental Protocol for Mass Spectrometry

Caption: General workflow for acquiring a mass spectrum.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Features |

| IR | Strong bands at ~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹ (NO₂); Strong band at ~1250-1020 cm⁻¹ (C-F); Bands at ~3100-3000 cm⁻¹ (aromatic C-H) and ~2975-2850 cm⁻¹ (aliphatic C-H). |

| ¹H NMR | Aromatic H's: ~7.0-8.0 ppm (2H, two signals); Methyl H's: ~2.3-2.6 ppm (6H, one singlet). |

| ¹³C NMR | 6 distinct signals. C-F: ~160-165 ppm (doublet); C-NO₂: ~145-150 ppm; C-CH₃: ~135-140 ppm; C-H: ~115-125 ppm; CH₃: ~15-20 ppm. |

| MS (EI) | M⁺• at m/z = 169. Major fragments at m/z = 154, 139, 123. |

Conclusion

This technical guide provides a detailed, theory-backed prediction of the spectroscopic data for this compound. By understanding the influence of each functional group on the overall spectroscopic signature, researchers can more effectively characterize this molecule and related structures. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental work. While this guide serves as a robust predictive framework, experimental verification remains the gold standard for structural elucidation.

References

-

Zienius, K. et al. (2012). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

- Monti, D., Orsini, F., & Severini Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Marcel Dekker, Inc.

-

Zienius, K. et al. (2012). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Various Authors. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. StackExchange. Available at: [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? CORE. Available at: [Link]

-

Witanowski, M., Sicinska, W., Biedrzycka, Z., & Webb, G. A. (1993). Solvent versus substituent effects on the nitrogen NMR shielding of the nitro-group in substituted benzenes. Magnetic Resonance in Chemistry. Available at: [Link]

-

Arjunan, V. et al. (2014). Spectroscopic, electronic structure and natural bond orbital analysis of o-fluoronitrobenzene and p-fluoronitrobenzene: A comparative study. ResearchGate. Available at: [Link]

-

Unsal, E., & Tarhan, M. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. Available at: [Link]

-

Toropov, A. A. et al. (2020). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Mass Spectrometry: Fragmentation. Course Hero. Available at: [Link]

-

Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Available at: [Link]

-

PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. PubChem. Available at: [Link]

-

Unsal, E., & Tarhan, M. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. Available at: [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

-

Unknown Author. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

-

Brown Jr., J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. Available at: [Link]

-

Khaikin, L. S. et al. (2012). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. PubChem. Available at: [Link]

-

MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Available at: [Link]

-

NIST. (n.d.). Benzene, nitro-. NIST WebBook. Available at: [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link]

-

Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

-

NIST. (n.d.). Benzene, fluoro-. NIST WebBook. Available at: [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Alchemist's Guide to 1-Fluoro-3,5-dimethyl-2-nitrobenzene: A Technical Manual for Safe and Effective Application

Preamble: Understanding the Dual Nature of a Powerful Reagent

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, 1-Fluoro-3,5-dimethyl-2-nitrobenzene (CAS No. 315-13-9) presents itself as a reagent of significant potential. Its utility is rooted in the unique electronic interplay of its substituents: an activating nitro group, a labile fluorine leaving group, and modulating methyl groups.[1] This specific arrangement makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), rendering it a valuable building block for the construction of complex molecular architectures.[2][3][4][5][6][7]

However, the very chemical properties that make this compound a potent synthetic tool also dictate a stringent set of safety and handling protocols. The nitroaromatic scaffold is associated with significant toxicological considerations, and its reactivity demands a comprehensive understanding to prevent unintended hazardous outcomes. This guide is intended for the discerning researcher and drug development professional. It moves beyond a cursory review of safety data sheets to provide a deeper, mechanistic understanding of the hazards and the causal logic behind the recommended safety protocols. Our objective is to empower the scientist with the knowledge to not only handle this reagent safely but to utilize it with precision and confidence.

Section 1: Hazard Profile and Mechanistic Toxicology

A thorough understanding of the "why" behind a hazard is the cornerstone of a proactive safety culture. It is not enough to know a substance is toxic; the experienced scientist must understand the nature of that toxicity to make informed decisions in both routine handling and emergency situations.

Physicochemical Characteristics

A summary of the key physical and chemical properties of this compound is provided below. These properties are fundamental to understanding its behavior in a laboratory setting, from storage considerations to its fate in the event of a spill.

| Property | Value | Source |

| CAS Number | 315-13-9 | [8][9] |

| Molecular Formula | C8H8FNO2 | [9] |

| Molecular Weight | 169.16 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | ~175-176 °C | [8] |

| Melting Point | ~ -5 °C | [8] |

| Density | 1.23 g/cm³ | [8] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [8] |

Toxicological Profile: The Nitroaromatic Threat

The primary health hazards associated with this compound are characteristic of many nitroaromatic compounds.[10] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[11][12] Prolonged or repeated exposure may cause damage to organs.[11][12]

The underlying mechanism of this toxicity is critical to appreciate. The toxicity of nitroaromatic compounds is intrinsically linked to the metabolic reduction of the nitro group.[13][14]

-

Bioactivation Pathway: In the body, enzymes such as xanthine oxidase and microsomal NADPH-cytochrome c can reduce the nitro group (-NO₂) to form nitroso (-NO) and hydroxylamino (-NHOH) intermediates.[14]

-

Cellular Damage: These reduced intermediates are highly reactive. They can participate in redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress, damaging cellular components like DNA, lipids, and proteins. The hydroxylamino derivative, in particular, is a known precursor to DNA adducts, which are implicated in the mutagenic and carcinogenic properties of some nitroaromatics.[10][13][14]

This bioactivation process is the reason why even small exposures can be significant and why absorption through any route—dermal, oral, or inhalation—must be rigorously prevented. The symptoms of exposure, which can include dizziness, headache, and cyanosis (due to methemoglobinemia), are a direct consequence of this systemic toxic action.[5][7]

Reactivity and Incompatibility

From a safety perspective, the reactivity of this compound is primarily concerned with its incompatibility with certain classes of chemicals. It is incompatible with strong oxidizing agents and strong bases.[3] The rationale is straightforward:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions with organic materials, especially those containing reducible nitro groups.

-

Strong Bases: Can promote unintended and potentially uncontrolled nucleophilic substitution or other side reactions.

Section 2: Comprehensive Risk Management and Handling

Effective risk management is a dynamic process that begins before the reagent is even brought into the laboratory. The following workflow illustrates a logical approach to risk assessment.

Caption: A logical workflow for risk assessment when handling hazardous chemical reagents.

Engineering Controls: The First Line of Defense

All work involving this compound must be conducted within a properly functioning chemical fume hood.[10] This is a non-negotiable control. The rationale is to contain vapors and potential aerosols, preventing inhalation exposure, which is a primary route of toxicity. The fume hood sash should be kept as low as possible to maximize capture velocity and provide a physical barrier.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential, but it is the last line of defense after engineering controls and safe work practices.[15] A comprehensive PPE ensemble for handling this compound includes:

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given the potential for splashes, chemical splash goggles are strongly recommended. When handling larger quantities (>50 mL), a full face shield worn over safety glasses provides the most robust protection.[11][12]

-

Protective Clothing: A flame-resistant laboratory coat is mandatory. All skin must be covered; long pants and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[12][16]

-

Gloves: Glove selection is one of the most critical decisions. Not all glove materials offer the same level of protection against specific chemicals. For nitroaromatic compounds, butyl rubber gloves are an excellent choice.[1] Nitrile gloves may be suitable for incidental contact, but they have poor resistance to aromatic hydrocarbons and should not be used for prolonged handling.[1][17] It is imperative to consult the glove manufacturer's chemical resistance chart.[7][18]

-

Causality: Glove failure occurs through processes like permeation (the chemical diffusing through the glove material on a molecular level) and degradation (the physical breakdown of the glove material).[6] Thicker gloves generally offer greater resistance but can impair dexterity.[1] Always inspect gloves for tears or pinholes before use and remove them immediately upon any sign of contamination, washing hands thoroughly afterward.[16][19]

-

Storage and Handling Protocols

-

Storage: Store the compound in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizers and bases.[3][8] The container must be kept tightly closed.[11][12] It should be stored in a locked cabinet or an area with restricted access.[11][12][13]

-

Handling: When weighing or transferring the liquid, do so in a fume hood. Use dispensing aids like a pipette or a syringe to avoid pouring. Do not eat, drink, or smoke in the laboratory.[11][12][20] After handling, wash hands and any potentially exposed skin thoroughly.[11][12] Contaminated clothing should be removed immediately and laundered before reuse.[11][12]

Section 3: Application in Synthesis - A Representative Protocol

To ground the safety protocols in a practical context, we will consider a common application of fluoronitrobenzene derivatives: the synthesis of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.[1][8] The following is a representative, generalized protocol for a nucleophilic aromatic substitution reaction.

Reaction: Synthesis of an N-aryl piperazine derivative.

Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Methodology with Integrated Safety Insights

-

Vessel Preparation: An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a temperature probe, and a nitrogen inlet is assembled in the fume hood.

-

Causality: Oven-drying the glassware removes residual water, which can interfere with many organic reactions. The inert atmosphere prevents side reactions with oxygen or atmospheric moisture.

-

-

Reagent Addition: The this compound (1.0 eq) is added to the flask via syringe, followed by the solvent (e.g., DMSO or DMF). The base (e.g., K₂CO₃, 2.0 eq) and the nucleophile (e.g., piperazine, 1.1 eq) are then added.

-

Causality: The polar aprotic solvent is crucial for SNAr reactions as it solvates the cation of the base but not the anion, making the nucleophile more reactive. The base is required to deprotonate the nucleophile or scavenge the HF byproduct.

-

-

Reaction Execution: The mixture is heated to the target temperature (e.g., 100 °C). The reaction is monitored periodically by taking a small aliquot for analysis (TLC or LC-MS).

-

Causality: Heating provides the activation energy for the reaction. Monitoring is essential for safety and efficiency, preventing overheating of a completed reaction and ensuring the desired transformation occurs.

-

-

Work-up and Purification: Once complete, the reaction is cooled to room temperature. The mixture is poured into water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified.

-

Causality: The aqueous work-up removes the inorganic salts and the high-boiling point solvent (DMSO/DMF). Each step is designed to isolate the desired product from unreacted starting materials and byproducts.

-

Section 4: Emergency Response Protocols

Preparedness is paramount. In the event of an incident, a calm, informed response can significantly mitigate the consequences.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[11][12]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[11] Seek immediate medical attention. Do not use solvents to wash the skin, as this can increase absorption.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention immediately.[12]

Spill Management

-

Immediate Action: Evacuate all non-essential personnel from the spill area. Eliminate all sources of ignition. Ensure ventilation is adequate (i.e., the fume hood is operational).

-

Containment and Cleanup: For a small spill (<100 mL) inside a fume hood, trained laboratory personnel can manage the cleanup. Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.

-

Decontamination: Once the liquid is absorbed, collect the material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[9] Decontaminate the spill area with a soap and water solution.

-

Large Spills: For any spill outside of a fume hood or a large spill inside a hood, evacuate the laboratory immediately and contact your institution's environmental health and safety (EHS) office or emergency response team.

Section 5: Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental stewardship. Halogenated nitroaromatic compounds are classified as hazardous waste and must be disposed of accordingly.[12]

-

Segregation: Waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[16] This waste stream should be classified as halogenated organic waste .[16] It is crucial to not mix it with non-halogenated organic waste, as this significantly increases disposal costs and complexity.

-

Container Management: Use a chemically compatible container (e.g., a glass or polyethylene bottle). Keep the container closed at all times, except when adding waste. The container must be stored in a designated satellite accumulation area within the laboratory, preferably in secondary containment.

-

Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical constituents, including this compound.

-

Final Disposal: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration by a licensed hazardous waste disposal company.[16] This process is necessary to ensure the complete destruction of the hazardous compound. Never pour this chemical or its waste solutions down the drain.[12]

References

-

Nitroaromatic Compounds, from Synthesis to Biodegradation . Microbiology and Molecular Biology Reviews - ASM Journals. Available at: [Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments . SciELO. Available at: [Link]

-

Nitrobenzene - Incident management . GOV.UK. Available at: [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. Available at: [Link]

-

OSHA Glove Selection Chart . Environmental Health and Safety - University of Washington. Available at: [Link]

-

hazardous waste segregation . Bucknell University. Available at: [Link]

-

16.7: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. Available at: [Link]

-

Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart . International Enviroguard. Available at: [Link]

-

Synthesis and reactivity of fluorinated heterocycles . ResearchGate. Available at: [Link]

-

Preparing & Handling Chemical Solutions . ReAgent. Available at: [Link]

-

Chemical resistant gloves . Kerbl. Available at: [Link]

-

Ansell Chemical Resistance Glove Chart . Environment, Health and Safety - University of Texas at Austin. Available at: [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . UNC Policies. Available at: [Link]

-

Mutagenicity of Nitroaromatic Compounds . Chemical Research in Toxicology. Available at: [Link]

-

Nitrobenzene - HAZARD SUMMARY . NJ.gov. Available at: [Link]

-

Kimberly Clark Nitrile Gloves Chemical Resistance Guide . Kimberly-Clark. Available at: [Link]

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cswab.org [cswab.org]

- 10. Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces … [ouci.dntb.gov.ua]

- 11. mdpi.com [mdpi.com]

- 12. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]

- 13. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 14. Biological Treatment of Nitroaromatics in Wastewater [mdpi.com]

- 15. bucknell.edu [bucknell.edu]

- 16. mn.uio.no [mn.uio.no]

- 17. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. campusoperations.temple.edu [campusoperations.temple.edu]

- 20. ptb.de [ptb.de]

A Comprehensive Technical Guide to 1-Fluoro-3,5-dimethyl-2-nitrobenzene (98% Purity) for Advanced Research and Development

This guide provides an in-depth technical overview of 1-Fluoro-3,5-dimethyl-2-nitrobenzene (CAS No. 315-13-9), tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, commercial sourcing, quality control, applications in medicinal chemistry, and safe handling protocols, offering field-proven insights to empower your research and development endeavors.

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a highly functionalized aromatic compound that has emerged as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring a fluorine atom activated by an ortho-nitro group and flanked by two methyl groups, imparts a distinct reactivity profile that is highly sought after for the construction of complex molecular scaffolds.[2]

The presence of the fluorine atom is particularly significant in medicinal chemistry. The strategic incorporation of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and enhance its binding affinity to biological targets.[3] The electron-withdrawing nature of the adjacent nitro group renders the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of a diverse array of substituted anilines and other key intermediates.[4]

Commercial Sourcing and Supplier Vetting

Acquiring high-purity starting materials is paramount for the success and reproducibility of any synthetic endeavor. For this compound, a purity of 98% is often the minimum requirement for applications in drug discovery and development, where even minor impurities can lead to unwanted side reactions or downstream purification challenges.

A survey of the chemical marketplace reveals several reputable suppliers offering this compound at the desired purity. The following table summarizes key commercial sources:

| Supplier | Product Name | Purity | CAS Number | Additional Information |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound | 97% | 315-13-9 | This brand is a well-established source for a wide range of research chemicals. |

| ChemicalBook | This compound, 98% | 98% | 315-13-9 | An online marketplace that aggregates suppliers, often providing competitive pricing.[5] |

| Guidechem | This compound, 98% | 98% | 315-13-9 | A comprehensive platform for chemical sourcing with detailed product information.[6] |

| Advanced ChemBlocks Inc. | This compound | 95% | 315-13-9 | Specializes in providing building blocks for research and development.[7] |

Expert Insight: When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA) for the specific lot you intend to purchase. The CoA provides critical data on the purity, identity, and levels of any detected impurities, as determined by analytical techniques such as NMR, HPLC, or GC. For GMP or other regulated applications, a thorough supplier qualification process is essential.

Quality Control and Analytical Characterization

Verifying the purity and identity of this compound upon receipt is a critical step in any research workflow. The following analytical techniques are indispensable for a comprehensive quality control assessment.

Chromatographic Methods: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity of organic compounds.[8] For nitroaromatic compounds, reversed-phase HPLC with UV detection is a common and effective method.[9][10]

Exemplary HPLC Protocol for Purity Assessment:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. A starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 240-254 nm, where the nitroaromatic chromophore exhibits strong absorbance.[9]

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase (e.g., 1 mg/mL).

-

Analysis: The appearance of a single major peak at a consistent retention time is indicative of high purity. The peak area percentage can be used to quantify the purity.

GC-MS can provide complementary information, confirming the molecular weight of the compound and identifying any volatile impurities.[4][11]

Spectroscopic Methods: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation and identity confirmation of organic molecules. For this compound, both 1H and 13C NMR are essential.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its role as a versatile precursor for the synthesis of more complex molecules, particularly those targeting protein kinases.[5][13][14]

Synthesis of Kinase Inhibitors